Mexicanin I

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Properties

IUPAC Name |

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871934 | |

| Record name | 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73680-94-1, 5945-41-5 | |

| Record name | Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexicanin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Initial Cyclopentenol Intermediate

The synthesis begins with cyclopentenol 11 , which undergoes ketal hydrolysis, tert-butyldiphenylsilyl (TBDPS) deprotection, and Swern oxidation to yield keto aldehyde 29 . Intramolecular aldol condensation of 29 generates enedione 30 , which is subsequently reduced regio- and stereoselectively to hydroxy ketone 31 . Catalytic hydrogenation of 31 furnishes hydroazulenone 14 , a pivotal intermediate shared with helenalin synthesis.

Diastereoselective Epoxidation and Lactonization

Hydroazulenone 14 is reduced to alcohol 32 , which undergoes diastereoselective epoxidation to produce epoxyalcohol 33 . Treatment with metalated acetic acid induces cyclization, forming tricyclic lactone 34 . To achieve the requisite C6 configuration, 34 is subjected to sequential oxidation and reduction. The bulky angular methyl group at C5 directs reduction to the α-face, yielding alcohol 35 .

Protection and α-Methylenation

Protection of the C6 hydroxyl group as a tetrahydropyranyl (THP) ether is essential to preserve the trans-fused lactone during subsequent steps. The protected lactone 36 undergoes α-methylenation via enolate formation, followed by deprotection and oxidation to yield (±)-mexicanin I.

Key Reaction Sequence

-

11 → 29 (Swern oxidation)

-

29 → 30 (aldol condensation)

-

30 → 31 (stereoselective reduction)

-

31 → 14 (hydrogenation)

-

14 → 32 (reduction) → 33 (epoxidation) → 34 (lactonization)

-

34 → 35 (oxidation/reduction) → 36 (THP protection) → 2 (methylenation/deprotection)

Alternative Synthetic Approaches

Money’s Enantioselective Strategy

Money’s enantioselective synthesis, initially developed for helenalin, was adapted for mexicanin I using camphor-derived dienone 14 . This approach leverages chiral pool starting materials to enforce stereochemistry but requires additional steps to invert configurations at C6 and C8.

Schultz’s Annulation Methodology

Schultz proposed a scalable route using furan ester 69 and 2-methylcyclopentane-1,3-dione (70 ). Annulation and cyclodehydration yield enetrione 72 , which is elaborated into triol 149 through sequential reductions and oxidations. Final α-methylenation and deacetalization afford mexicanin I, demonstrating the versatility of annulation strategies in pseudoguaianolide synthesis.

Stereochemical Challenges and Solutions

C6 Configuration Control

The α-face reduction of ketone 34 to alcohol 35 is dictated by steric hindrance from the C5 methyl group. This step ensures proper configuration at C6, critical for biological activity.

Trans-Lactone Stabilization

THP protection of the C6 hydroxyl group prevents undesired lactone ring opening during α-methylenation. This strategy maintains the trans-fused system essential for mexicanin I’s structural integrity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Grieco (1983) | Diastereoselective epoxidation, THP protection | High stereochemical control | Multi-step sequence, moderate yields |

| Money | Chiral pool starting materials | Enantioselective potential | Requires inversion at C6/C8 |

| Schultz | Annulation strategy, scalable synthesis | Efficient for large-scale production | Complex intermediate purification |

Chemical Reactions Analysis

Types of Reactions: Mexicanin I undergoes various chemical reactions, including:

Oxidation: Mexicanin I can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert Mexicanin I into its corresponding alcohols and hydrocarbons.

Substitution: Mexicanin I can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each with distinct biological activities .

Scientific Research Applications

Mexicanin I has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: Mexicanin I is used to study cellular processes and signaling pathways due to its ability to modulate gene expression.

Medicine: It has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis.

Industry: Mexicanin I is explored for its use in developing new pharmaceuticals and agrochemicals

Mechanism of Action

Mexicanin I exerts its effects by targeting specific molecular pathways. It inhibits the activity of the c-Myb transcription factor, which is involved in the regulation of gene expression related to cell proliferation and differentiation. By binding to the c-Myb protein, Mexicanin I disrupts its function, leading to the suppression of Myb-dependent gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of c-Myb can impede the growth of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Mexicanin I shares structural homology with other pseudo-guaianolides, such as helenalin, helenalin acetate, Britannin (BRT), ergolide, bigelovin, and 2,3-dihydroaromaticin, all isolated from Inula species. Below is a detailed comparison:

Structural Features

Key Observations :

- Mexicanin I and helenalin share the pseudoguaianolide backbone but differ in substituents. Helenalin’s acetyl groups enhance its lipophilicity and bioactivity .

Anti-Leishmanial Activity

Insights :

- Esterification (e.g., helenalin acetate) significantly enhances anti-leishmanial potency, suggesting Mexicanin I’s hydroxyl groups may be modifiable for improved efficacy .

- Mexicanin I’s SI (>10) indicates lower cytotoxicity compared to helenalin acetate (SI >15), favoring therapeutic applications .

Wound Healing and KLF4 Activation

Unique Attribute: Mexicanin I’s KLF4-mediated wound-healing activity distinguishes it from other pseudo-guaianolides, which are primarily studied for anti-inflammatory or cytotoxic effects .

Pharmacological Synergies and Limitations

- Synergy : Mexicanin I and helenalin derivatives could be combined to leverage their complementary anti-parasitic and anti-inflammatory activities.

- Limitations : Mexicanin I’s moderate solubility and stability under physiological conditions require formulation optimization for clinical use.

Biological Activity

Mexicanin I is a sesquiterpene lactone derived from various plant species, particularly those belonging to the Asteraceae family. This compound has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

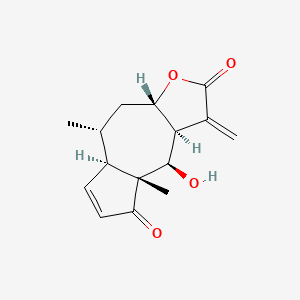

Chemical Structure

Mexicanin I is characterized by its unique tetracyclic structure. It is a dehydroleucodine derivative, which contributes to its biological properties. The chemical structure can be represented as follows:

Structural Representation

Chemical Structure of Mexicanin I .

Antiparasitic Activity

Recent studies have highlighted the efficacy of Mexicanin I against various parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that Mexicanin I exhibits significant trypanocidal activity, making it a candidate for further investigation in antiparasitic drug development. In vitro assays demonstrated that Mexicanin I effectively inhibited the growth of Trypanosoma cruzi at low concentrations, with an IC50 value indicating potent activity against the infective form of the parasite .

Antitumor Properties

Mexicanin I has shown promising results in cancer research. Its cytotoxic effects have been evaluated against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited significant inhibitory effects on cell proliferation, suggesting its potential as an antitumor agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of Mexicanin I have also been documented. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating chronic inflammatory conditions .

Antimicrobial Activity

Mexicanin I displays antimicrobial properties against various bacterial strains. Its effectiveness has been tested against both gram-positive and gram-negative bacteria, revealing a broad-spectrum antimicrobial effect. This characteristic positions Mexicanin I as a potential natural preservative or therapeutic agent in combating infections .

Case Study 1: Antiparasitic Efficacy

In a controlled study assessing the antiparasitic activity of Mexicanin I, researchers observed a dose-dependent reduction in Trypanosoma cruzi viability. The study utilized concentrations ranging from 1 to 100 μg/mL and recorded significant reductions in parasite load at concentrations as low as 10 μg/mL over 48 hours.

| Concentration (μg/mL) | Parasite Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of Mexicanin I involved treating HeLa cells with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates.

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 85 | 5 |

| 10 | 70 | 20 |

| 25 | 50 | 40 |

| 50 | 30 | 70 |

Q & A

Q. How can researchers design experiments to isolate and characterize Mexicanin I from natural sources?

- Methodological Answer :

- Step 1 : Use chromatography (e.g., HPLC, GC-MS) for isolation, referencing protocols for compound purification in natural product research .

- Step 2 : Validate purity via spectroscopic methods (NMR, IR) and cross-reference spectral data with existing literature .

- Step 3 : Include negative controls (e.g., solvent-only samples) to rule out contamination .

- Key Evidence : Experimental protocols must ensure reproducibility by detailing instrumentation parameters and sample preparation .

Q. What preliminary assays are recommended to assess Mexicanin I’s biological activity?

- Methodological Answer :

- Step 1 : Conduct dose-response assays (e.g., IC50 determination) in cell lines relevant to the hypothesized activity .

- Step 2 : Use standardized positive controls (e.g., known inhibitors) to benchmark activity .

- Step 3 : Apply statistical validation (e.g., ANOVA) to confirm significance of results .

Advanced Research Questions

Q. How can researchers resolve contradictions in Mexicanin I’s reported mechanisms of action across studies?

- Methodological Answer :

- Step 1 : Perform meta-analysis of existing data to identify variables (e.g., assay conditions, cell types) causing discrepancies .

- Step 2 : Replicate conflicting studies under controlled conditions, documenting all parameters (pH, temperature, solvent) .

- Step 3 : Use pathway enrichment analysis to explore alternative biological targets .

- Key Evidence : Transparent reporting of methods and raw data is critical for resolving contradictions .

Q. What strategies optimize the synthetic yield of Mexicanin I while minimizing byproducts?

- Methodological Answer :

Data Analysis & Interpretation

Q. How should researchers address low statistical power in studies involving Mexicanin I?

Q. What computational tools are suitable for modeling Mexicanin I’s structure-activity relationships?

- Methodological Answer :

Ethical & Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving Mexicanin I?

- Methodological Answer :

- Step 1 : Obtain approval from institutional review boards (IRBs) for biological assays involving human/animal tissues .

- Step 2 : Disclose funding sources and potential conflicts of interest in the manuscript .

- Step 3 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are the essential components of a manuscript reporting Mexicanin I’s novel properties?

- Methodological Answer :

Comparative & Longitudinal Studies

Q. How can Mexicanin I’s efficacy be compared to analogs in a structurally diverse cohort?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.